![molecular formula C10H17NO3Si B14374240 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 90283-32-2](/img/structure/B14374240.png)
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its incorporation of silicon, oxygen, and nitrogen atoms within its bicyclic framework, which imparts distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the use of Grignard chemistry and enyne metathesis. The preparation of silicon-substituted 1,3-dienes is a crucial step in the synthesis. These dienes can be synthesized via Grignard reactions, where organosilanes are reacted with appropriate precursors . The resulting silicon-substituted dienes can then undergo Diels-Alder reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of Grignard chemistry and Diels-Alder reactions can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions due to the presence of the 1,3-diene moiety.
Substitution Reactions: Silicon-containing compounds often undergo substitution reactions, particularly with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve dienophiles such as maleic anhydride or benzoquinone in solvents like benzene at elevated temperatures.
Substitution Reactions: Nucleophiles such as fluoride ions, methoxide ions, and Grignard reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Diels-Alder reactions yield cycloaddition adducts, while substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used in the study of silicon-containing organic compounds and their reactivity.
Biology and Medicine:
Industry: May be used in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to participate in cycloaddition and substitution reactions. The silicon atom in the bicyclic structure can act as a Lewis acid, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the bicyclic framework .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.3]undecane: A related compound with a similar bicyclic structure but without the silicon, oxygen, and nitrogen atoms.
1,5-Diphosphabicyclo[3.3.3]undecane: Contains phosphorus atoms in the bicyclic framework, exhibiting different reactivity and properties.
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: Another related compound with nitrogen and phosphorus atoms.
Uniqueness
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to its incorporation of silicon, oxygen, and nitrogen atoms within the bicyclic structure. This combination imparts distinctive electronic and steric properties, making it a valuable compound for various chemical and industrial applications.
Propriétés
Numéro CAS |
90283-32-2 |
|---|---|
Formule moléculaire |
C10H17NO3Si |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
1-buta-1,3-dienyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H17NO3Si/c1-2-3-10-15-12-7-4-11(5-8-13-15)6-9-14-15/h2-3,10H,1,4-9H2 |
Clé InChI |
QLHNPEIQMNKBIS-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C[Si]12OCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


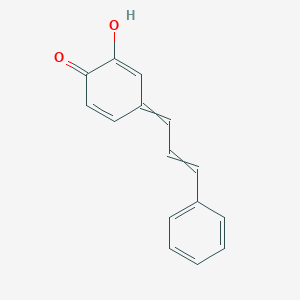

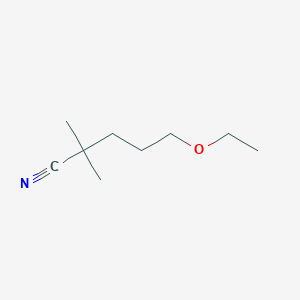

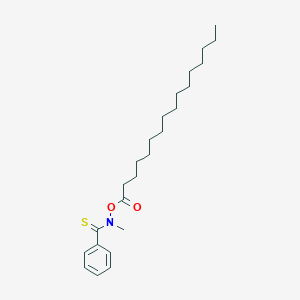
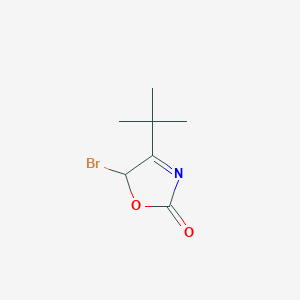
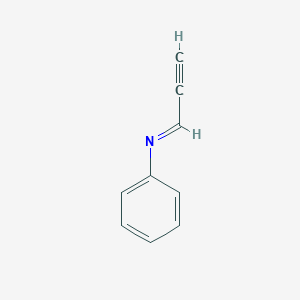


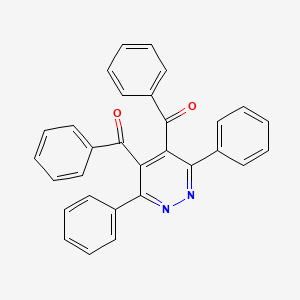
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
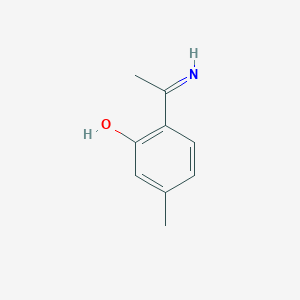
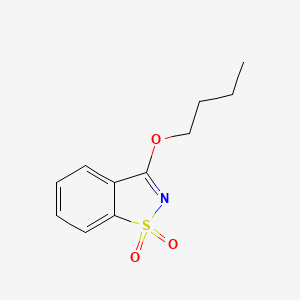
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
